LX2343

描述

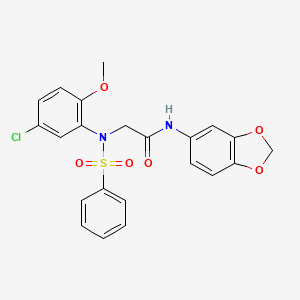

Structure

3D Structure

属性

IUPAC Name |

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYSGIYKAVUVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LX2343 mechanism of action in Alzheimer's disease

An In-depth Technical Guide on the Mechanism of Action of LX2343 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), leading to synaptic loss, neuronal death, and cognitive decline.[1][2] The complexity of AD pathogenesis underscores the need for multi-target therapeutic agents. This document provides a comprehensive technical overview of this compound, a small molecule compound identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, which has demonstrated significant potential in preclinical AD models.[1][3] this compound exhibits a multi-faceted mechanism of action, concurrently targeting Aβ production and clearance, inhibiting tau hyperphosphorylation, and mitigating oxidative stress-induced neuronal apoptosis.[1][3] This guide details the molecular pathways modulated by this compound, presents quantitative efficacy data, and outlines the key experimental protocols used to elucidate its therapeutic effects.

Core Mechanism of Action: A Multi-Target Approach

This compound distinguishes itself by engaging multiple pathological cascades central to Alzheimer's disease. Its mechanism is not limited to a single target but rather a synergistic modulation of pathways involved in amyloid-beta homeostasis, tau pathology, and neuronal survival.

Dual-Pronged Regulation of Amyloid-Beta (Aβ) Homeostasis

This compound effectively reduces Aβ burden by simultaneously inhibiting its production and promoting its clearance.[3]

-

Inhibition of Aβ Production: The compound targets two key steps in the amyloidogenic pathway. Firstly, it suppresses the c-Jun N-terminal kinase (JNK)-mediated phosphorylation of Amyloid Precursor Protein (APP) at the Thr668 site, a modification that facilitates APP cleavage.[3] Secondly, this compound directly inhibits the enzymatic activity of Beta-secretase 1 (BACE1), the rate-limiting enzyme in Aβ generation.[3][4]

-

Promotion of Aβ Clearance: this compound enhances the cellular machinery for degrading Aβ. It functions as a non-ATP competitive inhibitor of Phosphoinositide 3-kinase (PI3K).[3] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound stimulates autophagy, a critical process for the clearance of aggregated proteins like Aβ.[3][5]

Neuroprotection and Mitigation of Tauopathy

Beyond its anti-amyloid effects, this compound confers significant neuroprotection by targeting oxidative stress, apoptosis, and tau hyperphosphorylation.[1]

-

Inhibition of Oxidative Stress and Apoptosis: In cellular models of AD, oxidative stress is a major driver of neuronal death.[1] this compound has been shown to protect neurons by restoring mitochondrial integrity and function, thereby increasing ATP production and reducing the accumulation of reactive oxygen species (ROS).[1][6] This mitigation of oxidative stress leads to the inhibition of pro-apoptotic signaling pathways, including the JNK/p38 cascade.[1][6]

-

Inhibition of Tau Hyperphosphorylation: The formation of NFTs from hyperphosphorylated tau protein is another key hallmark of AD.[1] this compound acts as a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a primary kinase responsible for the abnormal hyperphosphorylation of tau.[1][6] By inhibiting GSK-3β, this compound reduces tauopathy, which is expected to preserve microtubule stability and neuronal function.[1]

Quantitative Efficacy Data

The multi-target efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data are summarized below.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Assay Details | Result (IC₅₀ or Effect) | Reference |

| BACE1 Inhibition | Enzymatic Activity Assay | IC₅₀: 11.43 ± 0.36 µmol/L | [3][4] |

| GSK-3β Inhibition | Enzymatic Activity Assay | IC₅₀: 1.84 ± 0.07 µmol/L | [1][6] |

| PI3K Inhibition | Non-ATP Competitive Kinase Assay | IC₅₀: 13.11 ± 1.47 µmol/L (at 10 µM ATP) | [3] |

| IC₅₀: 13.86 ± 1.12 µmol/L (at 50 µM ATP) | [3] | ||

| IC₅₀: 15.99 ± 3.23 µmol/L (at 100 µM ATP) | [3] | ||

| Aβ Accumulation | ELISA in HEK293-APPsw & CHO-APP cells | Dose-dependent decrease (5–20 µmol/L) | [3][4] |

| Aβ Clearance | ELISA in SH-SY5Y cells & primary astrocytes | Dose-dependent promotion (5–20 µmol/L) | [3][4] |

| Neuroprotection | Annexin V-FITC in STZ-treated SH-SY5Y cells | Apoptosis rate reduced from 21.88% to 14.57% at 20 µmol/L | [1] |

Table 2: In Vivo Efficacy of this compound in AD Animal Models

| Animal Model | Dosage Regimen | Duration | Key Outcomes | Reference |

| APP/PS1 Transgenic Mice | 10 mg/kg/day, i.p. | 100 days | Ameliorated learning and memory deficits; Reduced Aβ plaque burden and sAPPβ levels. | [3][4] |

| ICV-STZ Rats | 7 and 21 mg/kg/day, i.p. | 5 weeks | Efficiently improved cognitive deficits; Suppressed neuronal apoptosis and tau hyperphosphorylation. | [1][6] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action involved a series of robust cell-based and animal model experiments.

Cell-Based Assays

-

Cell Lines: Human embryonic kidney cells expressing Swedish mutant APP (HEK293-APPsw), Chinese hamster ovary cells expressing APP (CHO-APP), human neuroblastoma cells (SH-SY5Y), and primary murine astrocytes/cortical neurons were utilized.[1][3][4]

-

AD-like Pathology Induction: Streptozotocin (STZ) was used to induce oxidative stress, Aβ accumulation, and apoptosis, creating an in vitro environment that mimics the complex pathologies of AD.[1][3][4]

-

Quantification of Aβ: Enzyme-Linked Immunosorbent Assays (ELISA) were employed to measure Aβ levels in cell culture media and lysates to assess the compound's effect on Aβ accumulation and clearance.[3][4]

-

Western Blot Analysis: This technique was used to measure the protein levels of key signaling molecules, including total and phosphorylated forms of JNK, APP, AKT, and mTOR, as well as levels of sAPPβ and BACE1.[3]

-

Autophagy Flux Analysis: SH-SY5Y cells expressing a tandem mRFP-GFP-LC3 reporter were analyzed via confocal laser scanning microscopy to visualize and quantify autophagic flux upon treatment with this compound.[4][5]

-

Apoptosis Measurement: Apoptosis in STZ-treated neuronal cells was quantified using Annexin V-FITC staining followed by flow cytometry.[1]

In Vivo Studies

-

Animal Models: Two primary models were used: the APP/PS1 transgenic mouse model, which develops age-dependent Aβ plaques and cognitive deficits, and the intracerebroventricular (ICV) STZ-injected rat model, which recapitulates sporadic AD features like oxidative stress, tauopathy, and memory impairment.[3][4][6]

-

Cognitive Assessment: The Morris Water Maze (MWM) test was the standard behavioral paradigm used to evaluate spatial learning and memory in both mice and rats following chronic this compound administration.[3][4][6]

-

Brain Tissue Analysis: Post-mortem brain tissue (cortex and hippocampus) was analyzed to assess pathological and biochemical changes.

-

Plaque Staining: Thioflavine S staining was used to visualize and quantify amyloid plaque burden in brain sections of APP/PS1 mice.[3][4]

-

Immunohistochemistry: This method was used to evaluate the phosphorylation state of tau in the brains of ICV-STZ rats.[1]

-

ELISA and Western Blot: Brain homogenates were analyzed to measure levels of Aβ40, Aβ42, sAPPβ, and key signaling proteins to confirm the in vitro findings.[3]

-

Conclusion

The small molecule this compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. By simultaneously inhibiting Aβ production via JNK/APP and BACE1 pathways, promoting Aβ clearance through PI3K/AKT/mTOR-mediated autophagy, mitigating tau hyperphosphorylation via GSK-3β inhibition, and protecting neurons from oxidative stress-induced apoptosis, this compound addresses several critical facets of AD pathology.[1][3] The robust preclinical data, demonstrated across multiple in vitro and in vivo models, strongly support its potential for ameliorating the cognitive deficits associated with Alzheimer's disease.[1][3][6] Further investigation and development of this compound and similar multi-target agents are warranted in the ongoing search for an effective disease-modifying therapy for AD.

References

- 1. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance | AlzPED [alzped.nia.nih.gov]

- 5. Author Correction: Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling LX2343: A Multi-Targeted Agent for Neurodegenerative Disease

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, biological activity, and therapeutic potential of LX2343, a novel small molecule under investigation for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the systematic IUPAC name N-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-methoxy(phenylsulfonyl)anilino)acetamide, is a small molecule with a molecular formula of C22H19ClN2O6S and a molecular weight of 474.9141.[1]

| Property | Value | Source |

| Molecular Formula | C22H19ClN2O6S | CymitQuimica[1] |

| Molecular Weight | 474.9141 | CymitQuimica[1] |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-methoxy(phenylsulfonyl)anilino)acetamide | CymitQuimica[1] |

| InChI | InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26) | CymitQuimica[1] |

| InChI Key | ZGYSGIYKAVUVOR-UHFFFAOYSA-N | CymitQuimica[1] |

| CAS Number | 333745-53-2 | CymitQuimica[1] |

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-faceted mechanism of action primarily targeting key pathological pathways in Alzheimer's disease. Its therapeutic effects are attributed to its ability to both reduce the production of amyloid-beta (Aβ) peptides and enhance their clearance.[1] Furthermore, this compound demonstrates neuroprotective properties by mitigating oxidative stress-induced neuronal apoptosis and tauopathy.[2]

Amyloid-Beta Production and Clearance

This compound modulates Aβ levels through a dual-pronged approach. Firstly, it suppresses the phosphorylation of Amyloid Precursor Protein (APP) at the Thr668 residue by inhibiting c-Jun N-terminal kinase (JNK).[1] This inhibition hinders the subsequent cleavage of APP by β-secretase (BACE1). Secondly, this compound directly inhibits the enzymatic activity of BACE1.[1]

Concurrently, this compound promotes the clearance of Aβ by stimulating autophagy. This is achieved through the inhibition of the PI3K/AKT/mTOR signaling pathway, where this compound acts as a non-ATP competitive PI3K inhibitor.[1][3]

Neuroprotection against Oxidative Stress and Tauopathy

This compound has been shown to protect neurons from apoptosis induced by oxidative stress.[2] This neuroprotective effect is mediated through the inhibition of the JNK/p38 signaling pathway and pro-apoptotic pathways.[2] Furthermore, this compound acts as a non-ATP competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency as an inhibitor of key enzymes implicated in Alzheimer's disease pathology.

| Target | Assay Type | Value (IC50) | Source |

| BACE1 | Enzymatic Assay | 11.43 ± 0.36 µmol/L | [1] |

| GSK-3β | Enzymatic Assay | 1.84 ± 0.07 µmol/L | [2] |

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the biological activity of this compound.

Cell Viability (MTT) Assay

-

Objective: To assess the effect of this compound on the viability of neuronal cells.

-

Method: SH-SY5Y or primary neuronal cells are seeded in 48-well plates. Cells are then treated with varying concentrations of this compound and/or an apoptosis-inducing agent like streptozotocin (STZ). After incubation, MTT solution is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability.[2]

Western Blotting

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Method: Protein lysates from treated cells or animal tissue homogenates are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., phosphorylated JNK, APP, Bcl-2 family proteins) followed by secondary antibodies. Protein bands are visualized and quantified.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the levels of specific proteins, such as sAPPβ.

-

Method: Samples from cell culture supernatants or tissue homogenates are added to wells of a microplate pre-coated with a capture antibody. A detection antibody, conjugated to an enzyme, is then added. Finally, a substrate is added, and the resulting color change is measured to determine the protein concentration.[1]

Mitochondrial Membrane Potential (MMP) Assay

-

Objective: To assess mitochondrial function.

-

Method: Cells are treated with this compound and/or STZ. A fluorescent dye that accumulates in mitochondria based on the membrane potential is then added. The fluorescence intensity is measured to determine changes in MMP.[2]

In Vivo Animal Studies

-

Models: APP/PS1 transgenic mice and intracerebroventricular streptozotocin (ICV-STZ) induced rat models of Alzheimer's disease.[1][2]

-

Administration: this compound is administered to the animals, and cognitive function is assessed through behavioral tests. Brain tissues are collected for pathological and biochemical analyses.[1][2]

Conclusion

This compound is a promising preclinical candidate for the treatment of Alzheimer's disease with a novel, multi-target mechanism of action. It concurrently addresses two major pathological hallmarks of the disease: amyloid-beta accumulation and tau hyperphosphorylation, while also providing neuroprotection against oxidative stress. Further investigation into the pharmacokinetic and safety profiles of this compound is warranted to advance its development as a potential therapeutic agent. A derivative of this compound, compound A6, has also shown potent neuroprotective activities with an EC50 value of 0.22 µM and has demonstrated the ability to reduce Aβ production, increase Aβ clearance, and alleviate tau hyperphosphorylation.[4][5]

References

- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Author Correction: Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of this compound derivatives as neuroprotective agents for the treatment of Alzheimer's disease. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]

- 5. Design, synthesis and biological evaluation of this compound derivatives as neuroprotective agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of LX2343

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of LX2343, a promising multi-target agent for the potential treatment of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound, with the chemical name N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, was identified through a targeted screening of an in-house small compound library. The screening platform was designed to identify molecules capable of mitigating the pathological hallmarks of Alzheimer's disease (AD) as induced by streptozotocin (STZ). STZ is utilized in preclinical models to mimic sporadic AD by inducing oxidative stress and Aβ/tau pathology. This compound emerged from this screening as a potent agent that alleviates Aβ levels by both inhibiting its production and activating its clearance mechanisms.

Synthesis Pathway

The synthesis of this compound is a multi-step process. While the exact, detailed protocol for the synthesis of this compound is proprietary and not fully disclosed in the public domain, a likely synthetic route can be inferred from the synthesis of its derivatives, which has been published. The core structure suggests a convergent synthesis strategy.

A plausible synthetic route would involve two key intermediates: N-(1,3-benzodioxol-5-yl)-2-chloroacetamide and 2-((5-chloro-2-methoxyphenyl)sulfonamido)aniline .

Step 1: Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

This intermediate can be prepared by the reaction of 3,4-(methylenedioxy)aniline with chloroacetyl chloride in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like dichloromethane.

Step 2: Synthesis of 2-((5-chloro-2-methoxyphenyl)sulfonamido)aniline

This intermediate can be synthesized by the reduction of a nitro-group from a precursor molecule, likely 5-chloro-2-methoxy-N-(2-nitrophenyl)benzenesulfonamide. The reduction can be achieved using standard methods, such as catalytic hydrogenation with palladium on carbon or using a reducing agent like tin(II) chloride.

Step 3: Final Assembly of this compound

The final step involves the nucleophilic substitution reaction between N-(1,3-benzodioxol-5-yl)-2-chloroacetamide and 2-((5-chloro-2-methoxyphenyl)sulfonamido)aniline. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the reaction.

Quantitative Data

This compound has been characterized as a multi-target inhibitor, demonstrating activity against several key enzymes implicated in the pathology of Alzheimer's disease. The following table summarizes the reported inhibitory concentrations (IC50).

| Target Enzyme | IC50 (μM) |

| BACE1 | 11.43 ± 0.36 |

| PI3K | 15.99 ± 3.23 |

| GSK-3β | 1.84 ± 0.07 |

Experimental Protocols

BACE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against BACE1 is determined using a fluorescence resonance energy transfer (FRET) assay.

-

Principle: A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant human BACE1 enzyme is incubated with the FRET peptide substrate in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair.

-

The percent inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

-

PI3K Enzyme Inhibition Assay

The inhibitory effect of this compound on PI3K activity is assessed using a competitive ELISA-based assay.

-

Principle: This assay measures the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced by PI3K. The generated PIP3 competes with a fixed amount of labeled PIP3 for binding to a PIP3-binding protein coated on a microplate.

-

Procedure:

-

Recombinant PI3K is incubated with its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP in a kinase reaction buffer.

-

This compound at varying concentrations is included in the reaction.

-

The reaction is allowed to proceed at room temperature for a defined period.

-

The reaction is stopped, and the mixture is transferred to a microplate pre-coated with a PIP3-binding protein.

-

A labeled PIP3 conjugate is added to the wells, and the plate is incubated to allow for competitive binding.

-

After washing, a substrate for the label's enzyme is added, and the resulting signal is measured. A lower signal indicates higher PI3K activity (more unlabeled PIP3 produced).

-

IC50 values are calculated from the dose-response curve.

-

GSK-3β Enzyme Inhibition Assay

The inhibitory potency of this compound against GSK-3β is determined using a luminescence-based kinase assay.

-

Principle: This assay measures the amount of ATP remaining after the kinase reaction. GSK-3β utilizes ATP to phosphorylate a specific substrate. The remaining ATP is then converted into a luminescent signal by a luciferase/luciferin reaction.

-

Procedure:

-

Recombinant human GSK-3β is incubated with a specific peptide substrate and ATP in a kinase assay buffer.

-

This compound is added to the reaction at various concentrations.

-

The kinase reaction is incubated at room temperature.

-

A reagent is added to stop the kinase reaction and simultaneously detect the amount of remaining ATP by producing a luminescent signal.

-

The luminescence is measured using a luminometer. A higher luminescent signal corresponds to lower kinase activity (less ATP consumed).

-

The IC50 value is determined from the dose-response curve.

-

In Vitro Cell-Based Assays for Aβ Production and Clearance

-

Cell Lines:

-

CHO cells stably expressing human amyloid precursor protein (CHO-APP).

-

HEK293 cells stably expressing the Swedish mutation of human APP (HEK293-APPsw).

-

Human neuroblastoma SH-SY5Y cells.

-

-

Aβ Production Assay:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a 24-hour incubation period, the conditioned medium is collected.

-

The levels of secreted Aβ40 and Aβ42 in the medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

-

Aβ Clearance Assay (Autophagy assessment):

-

SH-SY5Y cells are transiently transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid.

-

The cells are then treated with this compound at different concentrations.

-

After treatment, the cells are fixed and imaged using a confocal microscope.

-

The formation of autophagosomes (yellow puncta, co-localization of GFP and mRFP) and autolysosomes (red puncta, mRFP only, as GFP is quenched in the acidic environment) is quantified to assess autophagic flux. An increase in red puncta indicates enhanced autophagic clearance.

-

Visualizations

Signaling Pathways

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to enhanced autophagy and Aβ clearance.

Caption: this compound inhibits GSK-3β, reducing Tau hyperphosphorylation and the formation of neurofibrillary tangles.

Experimental Workflow

Caption: The discovery and preclinical evaluation workflow for this compound.

LX2343: A Multi-Target Inhibitor for Neurodegenerative Disease

An In-Depth Technical Guide on the Molecular Targets of LX2343 in Neuronal Cells

Executive Summary: this compound, chemically identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is an investigational small molecule that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's Disease (AD).[1][2] Its efficacy stems from a multi-target mechanism of action that concurrently addresses both amyloid-β (Aβ) and tau pathologies, the primary hallmarks of AD, while also providing direct neuroprotection against oxidative stress-induced apoptosis. This document provides a comprehensive overview of the molecular targets of this compound in neuronal cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Modulation of the Amyloid-β Pathway

This compound impacts the amyloid-β cascade at two critical points: production and clearance. It simultaneously suppresses the generation of Aβ peptides and enhances their removal via autophagy.[1][3]

Inhibition of Amyloid-β Production

The compound employs a dual-pronged approach to inhibit Aβ production:

-

Direct BACE1 Inhibition: this compound directly inhibits the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key secretase responsible for the initial cleavage of the amyloid precursor protein (APP).[1][3][4]

-

Suppression of JNK-mediated APP Phosphorylation: this compound suppresses the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn reduces the phosphorylation of APP at the Threonine 668 residue (APPThr668). This phosphorylation is known to promote the amyloidogenic cleavage of APP.[1][3][4]

By targeting both the enzyme (BACE1) and the substrate (APP phosphorylation), this compound effectively reduces the overall production of Aβ peptides.

Caption: this compound inhibits Aβ production via BACE1 and JNK pathway suppression.

Promotion of Amyloid-β Clearance

This compound enhances the clearance of Aβ by stimulating autophagy, a cellular process for degrading and recycling damaged components. This is achieved through the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1]

-

Non-ATP Competitive PI3K Inhibition: this compound acts as a non-ATP competitive inhibitor of PI3K.[1][3]

-

Downregulation of AKT/mTOR Signaling: Inhibition of PI3K leads to the subsequent downregulation of its downstream effectors, AKT and mTOR.[1] The mTOR protein kinase is a critical negative regulator of autophagy.[1]

-

Autophagy Activation: By inhibiting the PI3K/AKT/mTOR pathway, this compound effectively removes the brakes on autophagy, promoting the formation of autolysosomes and enhancing the clearance of accumulated Aβ.[1]

References

- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]

Pharmacokinetics and Bioavailability of LX2343: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2343 is a novel small molecule compound that has demonstrated potential therapeutic effects in preclinical models of Alzheimer's disease.[1] This technical guide aims to provide a comprehensive overview of the currently available information regarding the pharmacokinetics and bioavailability of this compound. However, a thorough review of the scientific literature reveals a significant gap in publicly accessible data on these critical drug development parameters. The primary and sole identified study focuses on the pharmacological efficacy and mechanism of action of this compound, with limited information on its pharmacokinetic profile.

In Vivo Studies and Experimental Protocols

The only available in vivo data for this compound comes from a study in a transgenic mouse model of Alzheimer's disease (APP/PS1 mice).[1]

Experimental Protocol

-

Animal Model: APP/PS1 transgenic mice were utilized to assess the therapeutic efficacy of this compound in the context of Alzheimer's disease pathology.[1]

-

Administration Route: this compound was administered via intraperitoneal (i.p.) injection.[1]

-

Dosing Regimen: The mice received a daily dose of 10 mg/kg of this compound for a duration of 100 days.[1]

-

Pharmacodynamic Assessment: Following the 100-day treatment period, the cognitive function of the mice was evaluated using the Morris water maze test. Additionally, the brains of the mice were analyzed for the presence of senile plaques using Thioflavine S staining.[1]

It is crucial to note that this study did not report any pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), or bioavailability. The primary focus was on the long-term therapeutic effects of the compound.

Data Presentation

Due to the absence of quantitative pharmacokinetic data in the published literature, a table summarizing these parameters for this compound cannot be provided at this time.

Signaling Pathway of this compound in Alzheimer's Disease Amelioration

This compound has been shown to impact the amyloid-beta (Aβ) pathology in Alzheimer's disease through a dual mechanism: inhibiting Aβ production and promoting its clearance.[1] The proposed signaling pathway is illustrated below.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow of the in vivo experiment conducted to evaluate the efficacy of this compound.

Conclusion and Future Directions

The current body of scientific literature on this compound is focused on its promising therapeutic effects and mechanism of action in a preclinical model of Alzheimer's disease. While this is a critical first step, there is a clear and urgent need for dedicated pharmacokinetic and bioavailability studies. Future research should prioritize the following:

-

Pharmacokinetic Profiling: Single-dose and steady-state pharmacokinetic studies in various animal models to determine key parameters (Cmax, Tmax, AUC, t1/2).

-

Bioavailability Assessment: Determination of the absolute and relative bioavailability of this compound following different routes of administration (e.g., oral, intravenous).

-

Metabolism and Excretion Studies: Identification of major metabolic pathways and metabolites, as well as the primary routes of excretion.

-

Tissue Distribution: Investigation of the distribution of this compound into various tissues, with a particular focus on brain penetration, which is critical for a centrally acting drug.

A comprehensive understanding of the pharmacokinetic properties of this compound is essential for its further development as a potential therapeutic agent for Alzheimer's disease. The data from such studies will be instrumental in designing future preclinical and clinical trials, including dose selection and optimization.

References

LX2343: A Multi-Targeted Approach to Mitigating Amyloid-Beta Pathology in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LX2343, chemically identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is an experimental small molecule that has demonstrated significant potential in preclinical models of Alzheimer's disease (AD).[1] This compound distinguishes itself by adopting a dual strategy to combat the accumulation of amyloid-beta (Aβ) peptides, a central event in the pathogenesis of AD.[1] this compound not only inhibits the production of Aβ but also enhances its clearance from the brain.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Assault on Amyloid-Beta

This compound operates through a multi-targeted mechanism, concurrently suppressing Aβ production and promoting its clearance. This is achieved by modulating several key signaling pathways implicated in the amyloid cascade.

Inhibition of Amyloid-Beta Production

This compound curtails the generation of Aβ peptides through two distinct mechanisms:

-

Inhibition of BACE1 Activity: this compound directly inhibits the enzymatic activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a critical enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] By blocking BACE1, this compound reduces the initial cleavage of APP, thereby limiting the availability of the C99 fragment for subsequent cleavage by γ-secretase, which ultimately produces Aβ.[1][2]

-

Suppression of the JNK-mediated APP Phosphorylation Pathway: The compound also attenuates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Specifically, it reduces the phosphorylation of APP at the Thr668 residue, a post-translational modification known to promote the amyloidogenic processing of APP.[1]

Enhancement of Amyloid-Beta Clearance

This compound facilitates the removal of existing Aβ by stimulating autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles.[1]

-

Inhibition of the PI3K/AKT/mTOR Pathway: this compound acts as a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K).[1] This inhibition leads to the downregulation of the downstream AKT/mTOR signaling cascade.[1] The mammalian target of rapamycin (mTOR) is a key negative regulator of autophagy; its inhibition by this compound thus promotes the initiation of the autophagic process, leading to enhanced clearance of Aβ aggregates.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| BACE1 Enzymatic Activity IC50 | 11.43 ± 0.36 µmol/L[1] |

| GSK-3β Inhibition IC50 | 1.84 ± 0.07 µmol/L |

| Cell-Based Assay Results | |

| Cell Line | Effect of this compound (5–20 µmol/L) |

| HEK293-APPsw | Dose-dependent decrease in Aβ accumulation[1] |

| CHO-APP | Dose-dependent decrease in Aβ accumulation[1] |

| SH-SY5Y | Promotion of Aβ clearance[1] |

| Primary Astrocytes | Promotion of Aβ clearance[1] |

| In Vivo Efficacy in APP/PS1 Transgenic Mice | |

| Dosage Regimen | Observed Effects |

| 10 mg·kg−1·d−1, ip for 100 days | Significant amelioration of cognitive deficits[3] |

| Marked reduction in Aβ pathology in the brain[3] | |

| Reduced senile plaque formation in the cerebral cortex and hippocampus[1] | |

| Suppressed Aβ40/42 levels in the cerebral cortex and hippocampus[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Dual mechanism of action of this compound on amyloid-beta.

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell-Based Assays for Aβ Accumulation

-

Cell Lines: HEK293 cells stably expressing the Swedish mutant of APP (HEK293-APPsw) and CHO cells stably expressing APP (CHO-APP) were utilized.[1]

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were treated with Streptozotocin (STZ) to induce stress conditions mimicking AD pathology in vitro, in the presence of varying concentrations of this compound (5–20 µmol/L).[1]

-

Aβ Measurement: The levels of Aβ40 and Aβ42 in the cell culture supernatants were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[1]

Aβ Clearance Assays

-

Cell Lines: SH-SY5Y neuroblastoma cells and primary astrocytes were used.[1]

-

Protocol: Cells were treated with STZ and then exposed to this compound. The rate of clearance of exogenously applied or endogenously produced Aβ was measured over time.[1]

-

Quantification: Aβ levels remaining in the media were determined by ELISA.[1]

In Vitro BACE1 Inhibition Assay

-

Methodology: The inhibitory effect of this compound on BACE1 activity was assessed using a fluorescence resonance energy transfer (FRET)-based assay.

-

Procedure: Recombinant human BACE1 enzyme was incubated with a specific fluorogenic substrate in the presence of various concentrations of this compound.

-

Data Analysis: The IC50 value was calculated by measuring the fluorescence intensity, which is proportional to the enzymatic activity.[1]

In Vivo Studies in APP/PS1 Transgenic Mice

-

Animal Model: Male APP/PS1 double transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, were used.[3]

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg·kg−1·d−1 for 100 consecutive days.[3]

-

Cognitive Evaluation: The Morris water maze test was employed to assess spatial learning and memory in the mice following the treatment period.[3]

-

Histopathological Analysis: After the behavioral tests, mouse brains were collected. One hemisphere was used for Thioflavin S staining to visualize and quantify amyloid plaques in the cortex and hippocampus.[3]

-

Biochemical Analysis: The other brain hemisphere was homogenized, and the levels of soluble and insoluble Aβ40 and Aβ42 were measured by ELISA.[1] Western blot analysis was performed to measure signaling proteins in brain homogenates.[3]

Western Blot Analysis

-

Sample Preparation: Cell lysates or brain tissue homogenates were prepared in lysis buffer containing protease and phosphatase inhibitors.

-

Procedure: Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-APP, APP, sAPPβ, PI3K, p-AKT, AKT, p-mTOR, mTOR).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Concluding Remarks

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its innovative, multi-pronged approach to tackling amyloid-beta pathology. By simultaneously inhibiting Aβ production and enhancing its clearance, this compound addresses both the source and the consequence of Aβ accumulation. The preclinical data strongly support its potential to ameliorate cognitive deficits and reduce the neuropathological hallmarks of AD.[1][3] Further investigation into the clinical translation of this compound is warranted. This technical guide provides a foundational understanding of the mechanism, efficacy, and experimental validation of this compound for researchers and professionals in the field of neurodegenerative disease drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LX2343: A Multi-Target Agent for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2343, with the chemical name N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, is an experimental small molecule that has demonstrated potential in ameliorating the complex pathologies of Alzheimer's disease (AD).[1][2] It functions as a multi-target agent, notably as an inhibitor of human β-secretase (BACE-1) and a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K).[1][2][3] this compound has been shown to reduce the production of amyloid-beta (Aβ) and enhance its clearance, thereby improving cognitive deficits in preclinical models of AD.[1][2][3]

This document provides a comprehensive overview of the experimental protocols for in vivo studies of this compound, based on published research. It is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its effects through a dual mechanism:

-

Inhibition of Aβ Production: It inhibits BACE1, a key enzyme in the amyloidogenic pathway that cleaves the amyloid precursor protein (APP) to produce Aβ.[1][4] Additionally, it suppresses the phosphorylation of APP at Thr668, which is mediated by JNK, further hindering APP cleavage.[1][2]

-

Promotion of Aβ Clearance: As a PI3K inhibitor, this compound negatively regulates the AKT/mTOR signaling pathway.[1][2] This inhibition stimulates autophagy, a cellular process responsible for the degradation and clearance of aggregated proteins like Aβ.[1][2]

The following diagram illustrates the signaling pathways targeted by this compound:

Caption: this compound targets both Aβ production and clearance pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type |

| BACE1 | 11.43 ± 0.36 µmol/L | Enzymatic Assay |

| PI3K | 15.99 ± 3.23 µmol/L | ELISA |

| GSK-3β | 1.84 ± 0.07 µmol/L | Not Specified |

Data sourced from multiple studies.[1][2][3][5]

Table 2: In Vivo Efficacy of this compound in APP/PS1 Transgenic Mice

| Dosage | Administration Route | Duration | Key Findings |

| 10 mg/kg/day | Intraperitoneal (ip) | 100 days | Significantly ameliorated cognitive deficits; Markedly reduced Aβ pathology and senile plaque formation.[1][2] |

| 3 mg/kg/day | Intraperitoneal (ip) | Not Specified | No significant improvement in memory and learning detected.[1] |

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the literature.

1. Animal Model

-

Model: APP/PS1 transgenic mice are a widely used and effective animal model for AD dementia.[1] These mice express a chimeric human Swedish mutant amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1).[1]

-

Alternative Model: Intracerebroventricular injection of streptozotocin (ICV-STZ) in rats can also be used to induce an animal model of sporadic Alzheimer's disease.[5][6]

2. This compound Administration

-

Formulation: this compound can be dissolved in a vehicle solution, for example, 3% DMSO and 5% Tween-80.[5]

-

Dosage: Effective doses in APP/PS1 mice have been reported to be 10 mg/kg/day.[1][2] A lower dose of 3 mg/kg did not show significant efficacy.[1]

-

Route of Administration: Intraperitoneal (ip) injection is a commonly used route.[2]

-

Treatment Duration: Chronic administration for 100 consecutive days has been shown to be effective in APP/PS1 mice.[2] For the ICV-STZ rat model, pre-administration for 2 weeks followed by 21 consecutive days of treatment post-surgery has been described.[5]

3. Behavioral Assessment

-

Morris Water Maze (MWM) Test: This is a standard test to evaluate spatial learning and memory in rodents.[1][2]

-

Procedure: Mice are trained to find a hidden platform in a circular pool of water.

-

Metrics: Escape latency (time to find the platform) and the number of times the mouse crosses the platform's previous location during a probe trial are recorded.[1]

-

4. Neuropathological Analysis

-

Thioflavine S Staining: This method is used to detect and quantify amyloid plaques in brain tissue.[1][2]

-

ELISA: Enzyme-linked immunosorbent assay can be used to measure the levels of Aβ and soluble APPβ (sAPPβ) in brain homogenates.[1][2]

-

Western Blot: This technique is used to measure the levels of key signaling proteins in brain tissue to assess the pharmacodynamic effects of this compound.[1][2] Proteins of interest include those in the JNK and PI3K/AKT/mTOR pathways, as well as markers of apoptosis such as Bcl-2, Bax, and cleaved caspase-3.[1][5]

5. In Vivo Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in an AD mouse model.

Caption: A typical workflow for in vivo studies of this compound.

Conclusion

This compound is a promising multi-target compound for the potential treatment of Alzheimer's disease. The experimental protocols outlined in this document, based on existing research, provide a solid foundation for further in vivo investigation into its efficacy and mechanism of action. Careful consideration of the animal model, dosage, and relevant endpoints is crucial for the successful design and interpretation of these studies.

References

- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and … [ouci.dntb.gov.ua]

Application Notes and Protocols for the Administration of LX2343 to APP/PS1 Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: LX2343, a small molecule identified as N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide, has demonstrated potential therapeutic effects in preclinical models of Alzheimer's disease (AD)[1][2]. It has been shown to ameliorate cognitive deficits in APP/PS1 transgenic mice by concurrently targeting both the production and clearance of amyloid-beta (Aβ) peptides[1][3]. The APP/PS1 mouse model is a widely used transgenic model that co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to early and robust Aβ plaque formation and associated cognitive decline, mimicking key aspects of AD pathology[4][5][6].

These application notes provide a detailed protocol for the administration of this compound to APP/PS1 mice, methodologies for key validation experiments, and a summary of expected quantitative outcomes based on published research.

Mechanism of Action of this compound

This compound employs a multi-faceted approach to combat AD pathology. Its primary mechanisms include:

-

Inhibition of Aβ Production: this compound reduces the generation of Aβ peptides by suppressing the JNK-mediated phosphorylation of APP at the Thr668 site and by directly inhibiting the enzymatic activity of BACE1 (β-site APP cleaving enzyme 1)[1][3].

-

Promotion of Aβ Clearance: As a non-ATP competitive PI3K inhibitor, this compound negatively regulates the AKT/mTOR signaling pathway. This inhibition stimulates autophagy, a cellular process responsible for the degradation and clearance of aggregated proteins like Aβ[1][3].

-

Neuroprotection and Tauopathy Inhibition: this compound also mitigates oxidative stress-induced neuronal apoptosis by inhibiting the JNK/p38 and pro-apoptotic pathways. Furthermore, it acts as a non-ATP competitive GSK-3β inhibitor, which potently reduces the hyperphosphorylation of tau, a key factor in the formation of neurofibrillary tangles[2].

Experimental Protocols

Animal Model: APP/PS1 Transgenic Mice

-

Strain: B6.Cg-Tg(APPswe, PSEN1dE9)85Dbo/Mmjax (commonly known as APP/PS1)[6].

-

Characteristics: These mice express human APP with the Swedish mutations (K670N/M671L) and human PSEN1 with a deletion of exon 9 (dE9). They develop Aβ deposits as early as 2.5-3 months of age and exhibit cognitive impairments starting from 3-6 months[4].

-

Housing: Mice should be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

This compound Administration Protocol

This protocol is based on the methodology described by Guo et al. (2016)[3].

-

Preparation of this compound Solution: Prepare a stock solution of this compound. For administration, dilute the stock to the final concentration in a vehicle solution (e.g., 0.9% saline containing 0.1% DMSO and 0.5% Tween 80).

-

Dosage: 10 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Once daily.

-

Duration: 100 consecutive days[3].

-

Control Groups: A vehicle control group (receiving only the vehicle solution) and a wild-type littermate control group should be included in the study design.

Methodologies for Key Experiments

Morris Water Maze (MWM) Test

The MWM test is used to evaluate spatial learning and memory[3][7].

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (22±1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

-

Acquisition Phase (5 days):

-

Mice are trained in four trials per day. For each trial, the mouse is placed into the water facing the pool wall from one of four starting positions.

-

The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to remain there for 15 seconds.

-

Record the escape latency (time to find the platform) and swim path.

-

-

Probe Trial (Day 6):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

-

Thioflavine S Staining for Aβ Plaques

This method is used to visualize dense-core amyloid plaques in brain tissue[3].

-

Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix brains in 4% PFA and then cryoprotect in 30% sucrose.

-

Sectioning: Cut 30 µm-thick coronal sections using a cryostat.

-

Staining:

-

Mount sections on slides.

-

Incubate sections in 0.5% Thioflavine S solution for 8 minutes.

-

Differentiate in 70% ethanol twice for 30 seconds each.

-

Rinse with distilled water.

-

-

Imaging: Coverslip with mounting medium and visualize under a fluorescence microscope.

ELISA for Aβ Levels

This assay quantifies the levels of soluble and insoluble Aβ40 and Aβ42[3].

-

Brain Homogenization: Homogenize brain tissue (e.g., cortex and hippocampus) in a buffer containing protease inhibitors.

-

Fractionation:

-

Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.

-

Insoluble Fraction: Resuspend the pellet in formic acid, sonicate, and centrifuge again. Neutralize the supernatant to obtain the insoluble Aβ fraction.

-

-

Quantification: Use commercial ELISA kits specific for human Aβ40 and Aβ42 to measure concentrations in both fractions according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the administration of this compound to APP/PS1 mice, based on published data[3].

Table 1: Effect of this compound on Cognitive Performance in Morris Water Maze

| Group | Acquisition Phase (Day 5 Escape Latency, s) | Probe Trial (Time in Target Quadrant, %) |

|---|---|---|

| Wild-Type + Vehicle | ~20 s | ~40% |

| APP/PS1 + Vehicle | ~45 s | ~25% (chance level) |

| APP/PS1 + this compound (10 mg/kg) | ~25 s | ~35% |

Table 2: Effect of this compound on Brain Aβ Levels

| Group | Soluble Aβ42 (pg/mg protein) | Insoluble Aβ42 (pg/mg protein) |

|---|---|---|

| APP/PS1 + Vehicle | High | Very High |

| APP/PS1 + this compound (10 mg/kg) | Significant Reduction | Significant Reduction |

Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Quantification)

| Protein (Phosphorylated/Total Ratio) | APP/PS1 + Vehicle | APP/PS1 + this compound (10 mg/kg) |

|---|---|---|

| p-JNK / Total JNK | Increased | Reduced to near Wild-Type levels |

| p-APP (Thr668) / Total APP | Increased | Significantly Reduced |

| p-AKT / Total AKT | Increased | Significantly Reduced |

| p-mTOR / Total mTOR | Increased | Significantly Reduced |

Conclusion: The administration of this compound at 10 mg/kg/day via intraperitoneal injection for 100 days has been shown to significantly ameliorate cognitive deficits and reduce Aβ pathology in APP/PS1 transgenic mice[3]. The protocols outlined in these application notes provide a framework for replicating these findings and further investigating the therapeutic potential of this compound for Alzheimer's disease. Researchers should expect to see improvements in spatial memory, a reduction in both soluble and insoluble Aβ levels, and modulation of the underlying JNK/APP and PI3K/AKT/mTOR signaling pathways.

References

- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. psychogenics.com [psychogenics.com]

- 6. 034832 - APP/PS1 Strain Details [jax.org]

- 7. m.youtube.com [m.youtube.com]

Recommended dosage of LX2343 for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage recommendations for the use of LX2343 in cell culture experiments. This compound is a multi-target small molecule investigated for its therapeutic potential in Alzheimer's disease. It has been shown to ameliorate cognitive deficits in animal models by both inhibiting the production and promoting the clearance of amyloid-β (Aβ).

Mechanism of Action

This compound exerts its effects through a dual mechanism. Firstly, it acts as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ. Secondly, it functions as a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K). This inhibition of the PI3K/AKT/mTOR signaling pathway leads to the induction of autophagy, a cellular process that promotes the clearance of Aβ.[1][2] Furthermore, this compound has been shown to suppress JNK-mediated Amyloid Precursor Protein (APP) phosphorylation at Thr668, which also contributes to the inhibition of APP cleavage.[1][2] Studies have also indicated that this compound can protect neurons from apoptosis by inhibiting oxidative stress-induced pathways.[3]

Data Presentation

Recommended Dosage for Cell Culture

The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Based on published studies, a concentration range of 5–20 μmol/L is recommended for most cell culture applications.[1][2][3]

| Parameter | Value | Cell Lines Tested | Reference |

| Recommended Concentration Range | 5–20 μmol/L | HEK293-APPsw, CHO-APP, SH-SY5Y, Primary Astrocytes, Primary Cortical Neurons | [1][2][3] |

| BACE1 IC50 | 11.43 ± 0.36 μmol/L | Enzymatic Assay | [1][2][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its use in cell culture.

References

- 1. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule this compound ameliorates cognitive deficits in AD model mice by targeting both amyloid β production and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates cognitive impairments in AD model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols for LX2343 in SH-SY5Y Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2343 is a small molecule compound with demonstrated neuroprotective and anti-amyloidogenic properties, making it a compound of significant interest in neurodegenerative disease research.[1][2] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology due to its human origin, neuronal characteristics, and ease of culture.[3][4][5][6] These cells can be differentiated into a more mature neuronal phenotype, expressing markers relevant to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in studies involving the SH-SY5Y cell line.

Mechanism of Action of this compound

This compound exerts its effects through a dual mechanism, targeting both the production and clearance of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease.[1][2]

-

Inhibition of Aβ Production: this compound inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn suppresses the phosphorylation of amyloid precursor protein (APP) at Thr668.[1][2] This phosphorylation is a critical step in the amyloidogenic processing of APP. Additionally, this compound directly inhibits the enzymatic activity of β-site APP cleaving enzyme 1 (BACE1), a key enzyme in the generation of Aβ.[1][2]

-

Promotion of Aβ Clearance: this compound acts as a non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K).[1] Inhibition of the PI3K/AKT/mTOR signaling pathway is a known mechanism for inducing autophagy, a cellular process responsible for the degradation and clearance of aggregated proteins, including Aβ.[1][9]

Furthermore, studies have shown that this compound can attenuate streptozotocin (STZ)-induced apoptosis in SH-SY5Y cells by mitigating oxidative stress, preserving mitochondrial function, and inhibiting the JNK/p38 signaling pathway.

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| BACE1 Inhibition (IC50) | 11.43 ± 0.36 µmol/L | Enzymatic Assay | [2] |

| Aβ Clearance Promotion | 5–20 µmol/L | SH-SY5Y cells | [1][2] |

| Attenuation of STZ-induced Apoptosis | 5–20 µmol/L | SH-SY5Y cells | |

| GSK-3β Inhibition (IC50) | 1.84 ± 0.07 µmol/L | Enzymatic Assay |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for studying its effects in SH-SY5Y cells.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Experimental Protocols

SH-SY5Y Cell Culture

The SH-SY5Y cell line is derived from a human neuroblastoma and can be cultured in both undifferentiated and differentiated states.

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Maintain SH-SY5Y cells in T-75 flasks with growth medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh growth medium.

-

Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

SH-SY5Y cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.[3]

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in growth medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed SH-SY5Y cells in 6-well plates and grow to ~70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the specified time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in the JNK and PI3K/AKT signaling pathways.

Materials:

-

SH-SY5Y cells

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-LC3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed and treat SH-SY5Y cells in 6-well plates as described previously.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Autophagy Assessment (LC3 Immunofluorescence)

This method visualizes the formation of LC3-positive puncta, which are indicative of autophagosome formation.

Materials:

-

SH-SY5Y cells

-

Glass coverslips in 24-well plates

-

This compound stock solution

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% goat serum in PBS)

-

Primary antibody (anti-LC3)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Seed SH-SY5Y cells on sterile glass coverslips in 24-well plates.

-

Treat the cells with this compound as required. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a negative control.

-

After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour.

-

Incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell. An increase in puncta suggests an induction of autophagy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Measurement of Caspase 3/7 Activity [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2.10. Caspase-3 Activity Assay [bio-protocol.org]

- 5. promega.es [promega.es]

- 6. kumc.edu [kumc.edu]

- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Immunohistochemical Staining for Aβ Plaques Following LX2343 Treatment

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain parenchyma.[1][2][3] These plaques, along with neurofibrillary tangles, are central to AD pathology and are a primary target for therapeutic intervention.[1][3] LX2343, a small molecule, has been identified as a promising agent that ameliorates Aβ pathology.[4] Studies in APP/PS1 transgenic mice have shown that this compound administration significantly reduces senile plaque formation and Aβ levels, leading to improved cognitive function.[4] The compound functions by inhibiting β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and promoting Aβ clearance via autophagy.[4]

This application note provides a detailed protocol for the immunohistochemical (IHC) detection and quantification of Aβ plaques in brain tissue from AD model mice treated with this compound. The primary antibody used in this protocol is the well-characterized 4G8 monoclonal antibody, which recognizes an epitope within the Aβ 17-24 sequence.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies evaluating the efficacy of this compound in reducing Aβ plaque burden in the APP/PS1 mouse model of Alzheimer's disease. Data is presented as the percentage of cortical or hippocampal area occupied by Aβ plaques.

| Treatment Group | Dose | Brain Region | Mean Plaque Area (%) | Standard Deviation | P-value vs. Vehicle |

| Wild-Type (WT) | N/A | Cortex | 0.1 | ± 0.05 | < 0.001 |

| APP/PS1 + Vehicle | N/A | Cortex | 12.5 | ± 2.1 | N/A |

| APP/PS1 + this compound | 10 mg/kg | Cortex | 5.8 | ± 1.5 | < 0.01 |

| Wild-Type (WT) | N/A | Hippocampus | 0.08 | ± 0.04 | < 0.001 |

| APP/PS1 + Vehicle | N/A | Hippocampus | 9.7 | ± 1.8 | N/A |

| APP/PS1 + this compound | 10 mg/kg | Hippocampus | 4.2 | ± 1.2 | < 0.01 |

Note: This table is a representative summary based on published findings describing the effects of this compound.[4] Actual results may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound in reducing Aβ production and the general experimental workflow for assessing its efficacy.

Detailed Experimental Protocol: Aβ Plaque Staining

This protocol is optimized for detecting Aβ plaques in formalin-fixed, paraffin-embedded (FFPE) brain tissue from Alzheimer's disease model mice.

1. Materials and Reagents

-

Primary Antibody: Mouse anti-Aβ monoclonal antibody (Clone: 4G8), recommended dilution 1:500 - 1:1000.

-

Secondary Antibody: Goat anti-mouse IgG (H+L), HRP-conjugated.

-

Detection System: DAB (3,3'-Diaminobenzidine) Substrate Kit.

-

Antigen Retrieval Solution: 88-95% Formic Acid.[5]

-

Blocking Buffer: 5% Normal Goat Serum in PBS with 0.3% Triton X-100 (PBST).

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Counterstain: Hematoxylin.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Xylene, Ethanol (graded series: 100%, 95%, 70%).

-

Deionized water.

-

Mounting medium.

-

Glass slides and coverslips.

2. Tissue Preparation

-

Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS until the liver is clear, followed by perfusion with 4% PFA.[5]

-

Dissect the brain and post-fix in 4% PFA for 24-48 hours at 4°C.[5][6]

-

Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.

-

Process the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax.

-

Cut 5-8 µm thick coronal sections using a microtome and mount them on charged glass slides.[7]

-

Dry the slides overnight at room temperature or on a slide warmer.[5]

3. Immunohistochemistry Protocol

All steps are performed at room temperature unless otherwise specified.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse thoroughly in deionized water.[8]

-

-

Antigen Retrieval:

-

Peroxidase Quenching:

-

Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse 3 times in PBS for 5 minutes each.

-

-

Blocking:

-

Incubate sections with Blocking Buffer (5% Normal Goat Serum in PBST) for 1 hour in a humidified chamber to prevent non-specific antibody binding.[10]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

The next day, rinse the slides 3 times in PBS for 5 minutes each.

-

Apply the HRP-conjugated goat anti-mouse secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 1-2 hours at room temperature.[10]

-

-

Detection:

-

Rinse the slides 3 times in PBS for 5 minutes each.

-

Prepare the DAB substrate solution just before use according to the kit's instructions.

-

Incubate sections with the DAB solution for 2-10 minutes, or until a brown precipitate is visible at the plaque sites when viewed under a microscope.

-

Immediately stop the reaction by immersing the slides in deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Lightly counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.

-

"Blue" the hematoxylin by rinsing in running tap water.

-

Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.

-

Apply a coverslip using a permanent mounting medium.

-